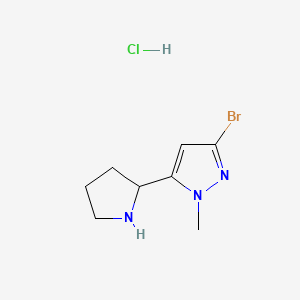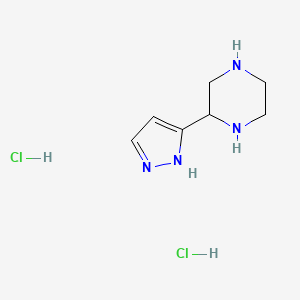
2-(1H-pyrazol-3-yl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-3-yl)piperazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a piperazine moiety, making it a versatile scaffold in medicinal chemistry. This compound is known for its potential biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . Another method includes the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions
2-(1H-pyrazol-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like bromine to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents such as Cp2Co or Fe powder.
Substitution: Substitution reactions often involve reagents like aryl halides and bases such as KOtBu.
Common Reagents and Conditions
Common reagents include bromine for oxidation, Cp2Co for reduction, and aryl halides for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like DMSO and THF .
Major Products
The major products formed from these reactions include various substituted pyrazoles and piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学研究应用
2-(1H-pyrazol-3-yl)piperazine dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(1H-pyrazol-3-yl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, influencing neurotransmitter levels in the brain .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities.
Quinolinyl-pyrazoles: Known for their pharmacological properties and used in similar research applications.
Imidazole-containing compounds: Share structural similarities and are used in medicinal chemistry.
Uniqueness
2-(1H-pyrazol-3-yl)piperazine dihydrochloride is unique due to its specific combination of a pyrazole ring and a piperazine moiety, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C7H14Cl2N4 |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
2-(1H-pyrazol-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-10-11-6(1)7-5-8-3-4-9-7;;/h1-2,7-9H,3-5H2,(H,10,11);2*1H |
InChI 键 |
YNFJTPDGCKYFED-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CN1)C2=CC=NN2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1E)-3-methoxy-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456476.png)
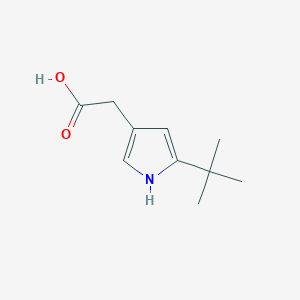
![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
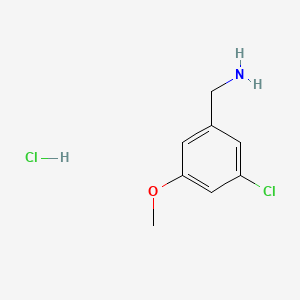
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
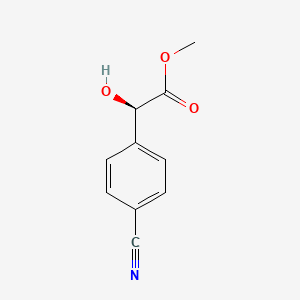
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
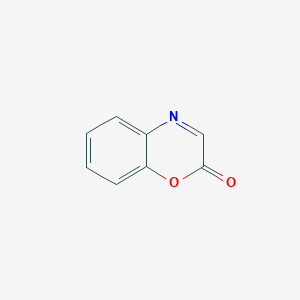
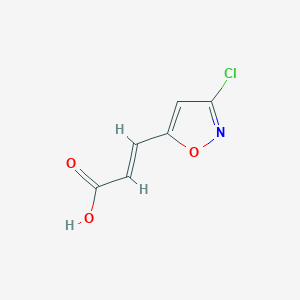

![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
